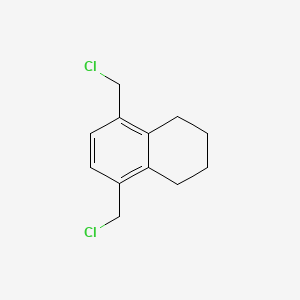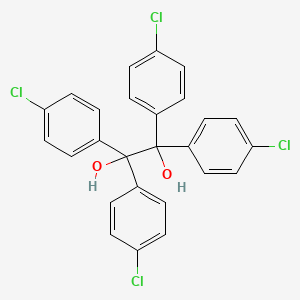
1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol is a chemical compound characterized by the presence of four chlorophenyl groups attached to an ethane-1,2-diol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol typically involves the reaction of 4-chlorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups can engage in various binding interactions, influencing biological pathways and chemical reactions. The exact pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: Similar structure but with hydroxyl groups instead of chlorophenyl groups.
1,1,2,2-Tetrakis(4-formylphenyl)ethane: Contains formyl groups, leading to different reactivity and applications.
1,1,2,2-Tetrakis(4-bromophenyl)ethane: Bromophenyl groups instead of chlorophenyl, affecting its chemical properties.
Uniqueness: 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol is unique due to the presence of chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
5418-23-5 |
|---|---|
Fórmula molecular |
C26H18Cl4O2 |
Peso molecular |
504.2 g/mol |
Nombre IUPAC |
1,1,2,2-tetrakis(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C26H18Cl4O2/c27-21-9-1-17(2-10-21)25(31,18-3-11-22(28)12-4-18)26(32,19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,31-32H |
Clave InChI |
NSEBIZJZPRBGTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


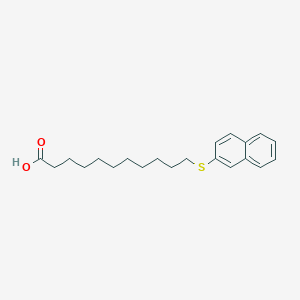
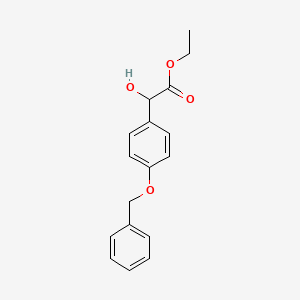
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)

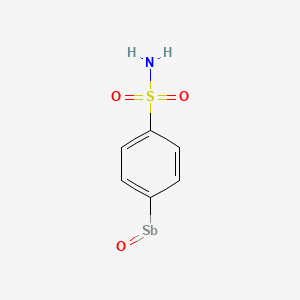
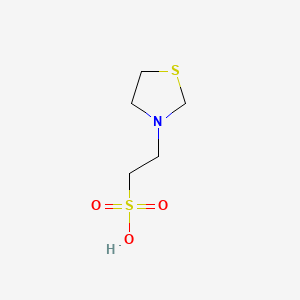

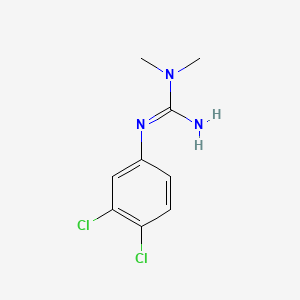
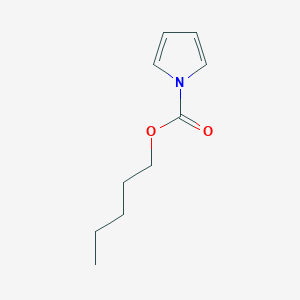
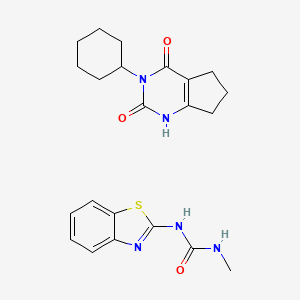

![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
